Sodium 6-hydroxynaphthalenesulphonate is an organic compound classified under naphthalene sulfonates, which are aromatic compounds featuring a naphthalene structure with a sulfonic acid group. This compound is significant in various industrial and scientific applications, particularly as a dye and in chemical synthesis. The chemical formula for sodium 6-hydroxynaphthalenesulphonate is , and it has a molecular weight of approximately 232.26 g/mol .
Sodium 6-hydroxynaphthalenesulphonate can be sourced from various chemical suppliers and is commonly used in laboratories for research purposes. It falls under the category of small molecules, specifically within the class of naphthalene sulfonates, which includes compounds characterized by their naphthalene moiety and the presence of one or more sulfonic acid groups .
Sodium 6-hydroxynaphthalenesulphonate can be synthesized through various methods, typically involving the sulfonation of naphthalene derivatives. One common approach includes:
This method allows for the selective introduction of hydroxyl and sulfonic groups onto the naphthalene ring, resulting in the desired compound .
The molecular structure of sodium 6-hydroxynaphthalenesulphonate features a hydroxyl group attached to a naphthalene ring that also carries a sulfonate group.
O.[Na+].Oc1ccc2cc(ccc2c1)S([O-])(=O)=O
QHVRFNCHOMKXQP-UHFFFAOYSA-M
Sodium 6-hydroxynaphthalenesulphonate participates in several chemical reactions due to its functional groups. Key reactions include:
These reactions highlight its versatility as a reagent and intermediate in synthetic chemistry .
The mechanism of action for sodium 6-hydroxynaphthalenesulphonate primarily involves its role as a dye and its interaction with biological systems:
The compound's ability to absorb light at specific wavelengths makes it valuable for applications requiring colorimetric detection .
These properties make sodium 6-hydroxynaphthalenesulphonate suitable for various industrial applications, including textiles and food coloring .
Sodium 6-hydroxynaphthalenesulphonate has several scientific uses:
Its versatility across different fields underscores its importance as both a functional compound and an analytical tool .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0